![molecular formula C22H26O B12606000 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene CAS No. 918643-64-8](/img/structure/B12606000.png)
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is an organic compound with the molecular formula C22H28O It is a derivative of benzene, featuring an ethylhexyl group and a phenylethynyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene typically involves the reaction of 4-bromo-1-[(2-ethylhexyl)oxy]benzene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of phenylethyl derivatives.
Substitution: Formation of halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of conjugated polymers for organic electronics.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as light-emitting diodes (LEDs) and solar cells.
Wirkmechanismus
The mechanism of action of 1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in π-π stacking interactions, while the ethylhexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and selectivity towards biological targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-Ethylhexyl)oxy]-4-methoxybenzene: Similar structure but with a methoxy group instead of a phenylethynyl group.
1,4-bis[(2-ethylhexyl)oxy]benzene: Contains two ethylhexyl groups attached to the benzene ring.
1-[(2-ethylhexyl)oxy]-2,3,4,5,6-pentakis(2-{4-[(2-ethylhexyl)oxy]phenyl}ethynyl)benzene: A more complex structure with multiple ethylhexyl and phenylethynyl groups.
Uniqueness
1-[(2-Ethylhexyl)oxy]-4-(phenylethynyl)benzene is unique due to the presence of both an ethylhexyl group and a phenylethynyl group on the benzene ring. This combination imparts distinct physicochemical properties, making it suitable for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
918643-64-8 |
|---|---|
Molekularformel |
C22H26O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
1-(2-ethylhexoxy)-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H26O/c1-3-5-9-19(4-2)18-23-22-16-14-21(15-17-22)13-12-20-10-7-6-8-11-20/h6-8,10-11,14-17,19H,3-5,9,18H2,1-2H3 |
InChI-Schlüssel |
QZRKZIWRAOPXDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



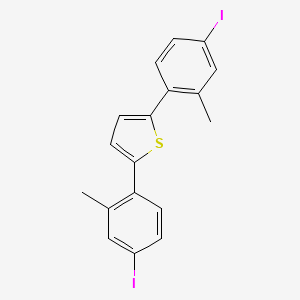
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
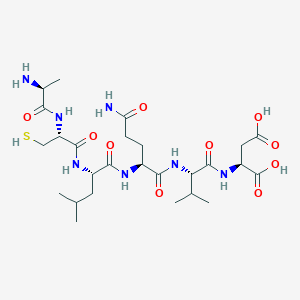

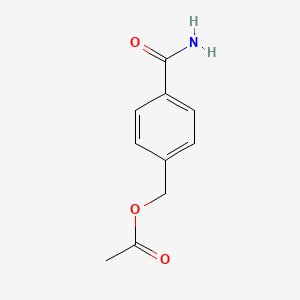
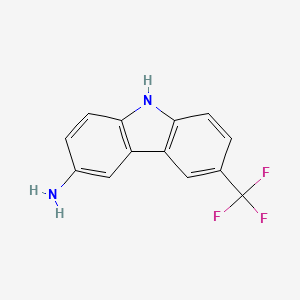
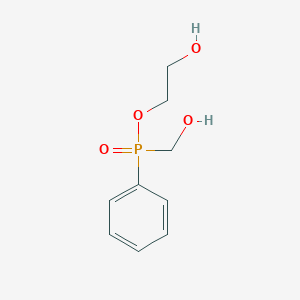


![Benzamide, 2-iodo-N-phenyl-N-[(trimethylsilyl)ethynyl]-](/img/structure/B12606019.png)
